d-Myo-inositol-1,4,5-triphosphate
d-Myo-inositol-1,4,5-triphosphate
1D-myo-inositol 1,4,5-trisphosphate is a myo-inositol trisphosphate. It has a role as a mouse metabolite. It is a conjugate acid of a 1D-myo-inositol 1,4,5-trisphosphate(6-).
Intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, which is one of the phospholipids that make up the cell membrane. Inositol 1,4,5-trisphosphate is released into the cytoplasm where it releases calcium ions from internal stores within the cell's endoplasmic reticulum. These calcium ions stimulate the activity of B kinase or calmodulin.
d-Myo-inositol-1,4,5-triphosphate is a natural product found in Homo sapiens with data available.
Inositol 1,4,5-Trisphosphate is a phosphatidylinositol with phosphate covalently bound in the 4 and 5 positions of the inositol group. Inositol 1,4,5-trisphosphate acts as an intermediate in the IP3/DAG pathway, hydrolyzed by phospholipase C and liberating diacylglycerol and PIP2, which activate Protein Kinase C and calcium release from the endoplasmic reticulum, respectively.
Inositol 1,4,5-trisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, which is one of the phospholipids that make up the cell membrane. Inositol 1,4,5-trisphosphate is released into the cytoplasm where it releases calcium ions from internal stores within the cell's endoplasmic reticulum. These calcium ions stimulate the activity of B kinase or calmodulin.
d-Myo-inositol-1,4,5-triphosphate is a natural product found in Homo sapiens with data available.
Inositol 1,4,5-Trisphosphate is a phosphatidylinositol with phosphate covalently bound in the 4 and 5 positions of the inositol group. Inositol 1,4,5-trisphosphate acts as an intermediate in the IP3/DAG pathway, hydrolyzed by phospholipase C and liberating diacylglycerol and PIP2, which activate Protein Kinase C and calcium release from the endoplasmic reticulum, respectively.
Inositol 1,4,5-trisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
85166-31-0
VCID:
VC21192163
InChI:
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1
SMILES:
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Molecular Formula:
C6H15O15P3
Molecular Weight:
420.10 g/mol
d-Myo-inositol-1,4,5-triphosphate
CAS No.: 85166-31-0
Cat. No.: VC21192163
Molecular Formula: C6H15O15P3
Molecular Weight: 420.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1D-myo-inositol 1,4,5-trisphosphate is a myo-inositol trisphosphate. It has a role as a mouse metabolite. It is a conjugate acid of a 1D-myo-inositol 1,4,5-trisphosphate(6-). Intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, which is one of the phospholipids that make up the cell membrane. Inositol 1,4,5-trisphosphate is released into the cytoplasm where it releases calcium ions from internal stores within the cell's endoplasmic reticulum. These calcium ions stimulate the activity of B kinase or calmodulin. d-Myo-inositol-1,4,5-triphosphate is a natural product found in Homo sapiens with data available. Inositol 1,4,5-Trisphosphate is a phosphatidylinositol with phosphate covalently bound in the 4 and 5 positions of the inositol group. Inositol 1,4,5-trisphosphate acts as an intermediate in the IP3/DAG pathway, hydrolyzed by phospholipase C and liberating diacylglycerol and PIP2, which activate Protein Kinase C and calcium release from the endoplasmic reticulum, respectively. Inositol 1,4,5-trisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 85166-31-0 |
| Molecular Formula | C6H15O15P3 |
| Molecular Weight | 420.10 g/mol |
| IUPAC Name | [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1 |
| Standard InChI Key | MMWCIQZXVOZEGG-XJTPDSDZSA-N |
| Isomeric SMILES | [C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
| SMILES | C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
| Canonical SMILES | C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
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